4-[({3-Bromo-4-[(4-chlorobenzyl)oxy]benzyl}amino)methyl]benzoic acid
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Overview
Description
4-{[({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]METHYL}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]METHYL}BENZOIC ACID typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of 3-nitrotoluene to yield 4-bromo-3-nitro-1-bromomethylbenzene . This intermediate can then undergo further reactions, such as nucleophilic substitution and reduction, to introduce the amino and methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-{[({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]METHYL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
4-{[({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]METHYL}BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]METHYL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aromatic acids with halogen and methoxy substituents, such as:
Uniqueness
The uniqueness of 4-{[({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]METHYL}BENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H19BrClNO3 |
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Molecular Weight |
460.7 g/mol |
IUPAC Name |
4-[[[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C22H19BrClNO3/c23-20-11-17(13-25-12-15-1-6-18(7-2-15)22(26)27)5-10-21(20)28-14-16-3-8-19(24)9-4-16/h1-11,25H,12-14H2,(H,26,27) |
InChI Key |
RZGWCNAUGAYDKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)Br)C(=O)O |
Origin of Product |
United States |
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